Cas no 74141-12-1 ((2E)-3-(Tributylstannyl)-2-propen-1-ol)
(2E)-3-(Tributylstannyl)-2-propen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-ol, 3-(tributylstannyl)-, (E)-
- (2Z)-3-(Tributylstannyl)-2-propen-1-ol
- (2E)-3-(dimethylamino)-1-(4-pyridyl)prop-2-en-1-one
- (E)-1-(tri-n-butylstannyl)-1-propen-3-ol
- (E)-3-
- 3-(dimethylamino)-1-(4-methylphenyl)-2-propen-1-one
- 3-(N,N-dimethylamino)-1-pyridin-4-ylpropenone
- 3-dimethylamino-1-(4-methylphenyl)prop-2-en-1-one
- 3-dimethylamino-1-(pyridin-4-yl)-2-propen-1-one
- 3-dimethylamino-1-p-tolylprop-2-en-1-one
- AC1LE4AC
- CTK0E3045
- tributyl[(E)-3-hydroxyprop-1-enyl]stannane
- 3-tributylstannanyl-prop-2-en-1-ol
- (E)-3-tributylstannanyl-prop-2-en-1-ol
- ODLVTDCSVYRSPD-UHFFFAOYSA-N
- (Z)-3-(tributylstannanyl)prop-2-en-1-ol
- (Z)-3-tributylstannanylprop-2-en-1-ol
- 3-tri-butylstannylprop-2-en-1-ol
- (Z)-3-tributylstannanyl-prop-2-en-1-ol
- E-3-tributylstannyl-2-propen-1-ol
- SCHEMBL317103
- (2E)-3-(Tributylstannyl)-2-propen-1-ol
- (E)-3-(tributylstannyl)prop-2-en-1-ol
- 74141-12-1
- E-3-(tributylstannyl)-2-propen-1-ol
- 3-(E)-tributylstannanyl-prop-2-en-1-ol
- (2E)-3-(tributylstannyl)prop-2-en-1-ol
- 3-tributylstannyl-(Z)-prop-2-en-1-ol
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- Inchi: 1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2;
- InChI Key: ODLVTDCSVYRSPD-UHFFFAOYSA-N
- SMILES: [Sn](/C=C/CO)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 348.147518g/mol
- Monoisotopic Mass: 348.147518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 4.52270
(2E)-3-(Tributylstannyl)-2-propen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T741410-5g |
(2E)-3-(Tributylstannyl)-2-propen-1-ol |
74141-12-1 | 5g |
$64.00 | 2023-05-17 | ||
| TRC | T741410-10g |
(2E)-3-(Tributylstannyl)-2-propen-1-ol |
74141-12-1 | 10g |
$ 800.00 | 2023-09-05 | ||
| TRC | T741410-50g |
(2E)-3-(Tributylstannyl)-2-propen-1-ol |
74141-12-1 | 50g |
$155.00 | 2023-05-17 |
(2E)-3-(Tributylstannyl)-2-propen-1-ol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (2E)-3-(Tributylstannyl)-2-propen-1-ol
Comprehensive Guide to 2-Propen-1-ol, 3-(tributylstannyl)-, (E)- (CAS No. 74141-12-1)
2-Propen-1-ol, 3-(tributylstannyl)-, (E)- is a specialized organotin compound with significant applications in synthetic chemistry and material science. With the CAS number 74141-12-1, this compound is recognized for its unique structural properties, which make it valuable in various chemical reactions, including cross-coupling and polymerization processes. Researchers and industries are increasingly interested in this compound due to its role in developing advanced materials and pharmaceuticals.
The chemical structure of 2-Propen-1-ol, 3-(tributylstannyl)-, (E)- features a tributylstannyl group attached to an allylic alcohol framework. This configuration enhances its reactivity in organic synthesis, particularly in Stille coupling reactions, a widely used method for forming carbon-carbon bonds. The (E)-isomer specificity ensures high selectivity in synthetic pathways, making it a preferred choice for precision chemistry applications.
In recent years, the demand for organotin compounds like 2-Propen-1-ol, 3-(tributylstannyl)-, (E)- has grown due to their utility in green chemistry initiatives. As industries shift toward sustainable practices, this compound's role in catalytic processes and biodegradable material synthesis has gained attention. Researchers are exploring its potential in renewable energy applications, such as organic photovoltaics and battery materials, aligning with global trends in eco-friendly technology.
From a commercial perspective, CAS No. 74141-12-1 is supplied by leading chemical manufacturers with high purity grades to meet laboratory and industrial standards. Its stability under controlled conditions makes it suitable for long-term storage and transportation. However, users must adhere to safety guidelines, as with all organometallic compounds, to ensure proper handling and disposal.
The versatility of 2-Propen-1-ol, 3-(tributylstannyl)-, (E)- extends to pharmaceutical research, where it serves as a building block for bioactive molecules. Its ability to participate in palladium-catalyzed reactions enables the synthesis of complex drug intermediates, contributing to advancements in medicinal chemistry. This aligns with the growing interest in targeted drug delivery systems and personalized medicine, key topics in modern healthcare.
For researchers seeking detailed technical data, 74141-12-1 is often referenced in scientific literature for its spectroscopic properties and reaction mechanisms. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize this compound, ensuring accurate identification in synthetic workflows. These analytical techniques are critical for quality control in both academic and industrial settings.
In summary, 2-Propen-1-ol, 3-(tributylstannyl)-, (E)- (CAS No. 74141-12-1) represents a vital tool in modern chemistry, bridging gaps between fundamental research and industrial innovation. Its applications in sustainable chemistry, advanced materials, and pharmaceutical development underscore its importance in addressing contemporary scientific challenges. As interest in specialized organotin reagents continues to rise, this compound remains a focal point for future discoveries.
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